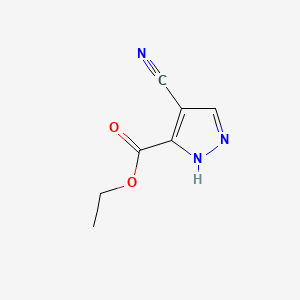

ethyl 4-cyano-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

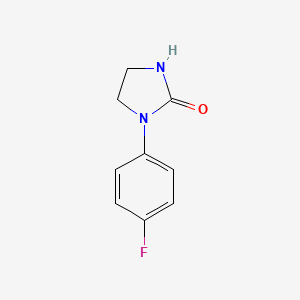

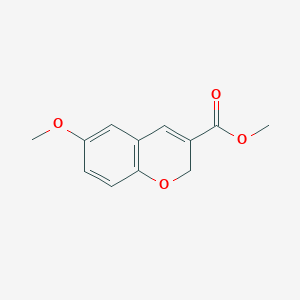

Ethyl 4-cyano-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-cyano-1H-pyrazole-5-carboxylate is a specific pyrazole derivative that has been the subject of various synthetic and analytical studies due to its potential applications in medicinal chemistry and as a precursor for more complex chemical compounds .

Synthesis Analysis

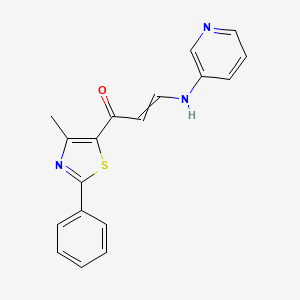

The synthesis of ethyl 4-cyano-1H-pyrazole-5-carboxylate and its derivatives has been achieved through various methods. One approach involves the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstitutedacetophenones, leading to the formation of new compounds with unexpected structures confirmed by X-ray crystallography and 2D NMR . Another method includes the cyclocondensation reaction under ultrasound irradiation, which significantly reduces reaction times and yields a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . Additionally, a four-component reaction has been used to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, demonstrating moderate to high yields .

Molecular Structure Analysis

The molecular structure of ethyl 4-cyano-1H-pyrazole-5-carboxylate derivatives has been extensively studied using various spectroscopic methods and single-crystal X-ray diffraction. These studies have confirmed the 3D molecular structures of the synthesized compounds and have provided insights into their stabilization through intermolecular hydrogen bonds and π-π stacking interactions . Detailed NMR spectroscopic investigations have also been undertaken to elucidate the structures of the obtained products .

Chemical Reactions Analysis

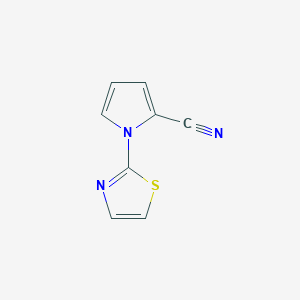

Ethyl 4-cyano-1H-pyrazole-5-carboxylate derivatives have been used as precursors in various chemical reactions. For instance, they have been involved in Sonogashira-type cross-coupling reactions, leading to the formation of different condensed pyrazoles . The reactivity of these compounds has also been demonstrated in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions . Moreover, the conversion of amino derivatives to cyano esters has been described, highlighting the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-cyano-1H-pyrazole-5-carboxylate derivatives have been characterized using a variety of analytical techniques. These include HPLC, FT-IR, NMR, MS, and elemental analysis . The compounds exhibit interesting properties such as antioxidant susceptibilities, which have been evaluated in vitro through various methods . Additionally, density functional theory (DFT) calculations have been performed to understand the electronic structure-property relationships and to compare theoretical predictions with experimental data .

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

- Pyrazole biomolecules have been highlighted for the treatment of cancer and inflammation . The results are mentioned in terms of % inhibition of inflammation, % growth inhibition, IC50, etc .

- Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives have been described, among which, a compound was found to be most potent in countering A549 growth (IC50 = 26 µM) .

-

Coordination Chemistry and Organometallic Chemistry

-

Organic Synthesis

-

Synthesis of Bioactive Chemicals

-

Preparation of Isoxazole Derivatives

-

Preparation of 4-Chloromethylpyrazole

-

Copper-Diamine-Catalyzed N-Arylation Reaction

-

Synthesis of 1-Thiocarbamoyl-3, 5-diaryl-4, 5-dihydro-(1H) - Pyrazole Derivatives

-

Silver-Mediated [3 + 2] Cycloaddition

-

One-Pot Condensations of Ketones, Aldehydes and Hydrazine Monohydrochloride

-

Copper-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones

-

Palladium-Catalyzed Coupling of Aryl Triflates

-

Iron-Catalyzed Route for the Regioselective Synthesis of Pyrazoles

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-cyano-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJOZBXPRZQJLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-cyano-1H-pyrazole-5-carboxylate | |

CAS RN |

318497-88-0 |

Source

|

| Record name | ethyl 4-cyano-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)

![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)

![(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxo-2-butenoic acid](/img/structure/B1300484.png)

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)